molecular formula C14H24N2O2 B7843461 2,8-Diazaspiro[5.5]undecan-2-yl(tetrahydrofuran-2-yl)methanone

2,8-Diazaspiro[5.5]undecan-2-yl(tetrahydrofuran-2-yl)methanone

Cat. No.: B7843461
M. Wt: 252.35 g/mol
InChI Key: BXWAOZFKYDPKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Diazaspiro[5.5]undecan-2-yl(tetrahydrofuran-2-yl)methanone (CAS 1181289-12-2) is a chemical compound with the molecular formula C14H24N2O2 and a molecular weight of 252.35 . It features a spirocyclic diazaspiro[5.5]undecane scaffold, a structure recognized in medicinal chemistry for providing a rigid, three-dimensional framework that can precisely orient pharmacophoric groups for optimal interaction with biological targets . This specific scaffold is a key structural motif found in active research compounds, including those investigated as potent and selective antagonists for various therapeutic targets . For instance, the 2,9-diazaspiro[5.5]undecane system is utilized in advanced development candidates, such as SGLT inhibitors for the treatment of diabetes . The incorporation of the tetrahydrofuran-2-yl)methanone functional group further enhances its utility as a versatile building block in organic synthesis and drug discovery. This product is intended for research and development applications in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2,8-diazaspiro[5.5]undecan-2-yl(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c17-13(12-4-1-9-18-12)16-8-3-6-14(11-16)5-2-7-15-10-14/h12,15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWAOZFKYDPKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCCC3(C2)CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[5.5]undecan-2-yl(tetrahydrofuran-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the tetrahydrofuran moiety. Key steps include:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable diamine and a diacid chloride under controlled conditions.

    Introduction of the Tetrahydrofuran Moiety: This step often involves the use of tetrahydrofuran derivatives and appropriate coupling reagents to attach the tetrahydrofuran ring to the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[5.5]undecan-2-yl(tetrahydrofuran-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the tetrahydrofuran ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Immunomodulatory Effects

Recent patents have highlighted the potential of 2,8-diacyl-2,8-diazaspiro[5.5]undecane compounds, which include derivatives like 2,8-diazaspirononane, as immunomodulators. These compounds are being researched for their ability to modulate immune responses, making them candidates for treating autoimmune diseases and enhancing vaccine efficacy .

Table 1: Immunomodulatory Applications

CompoundMechanism of ActionPotential Applications
2,8-Diazaspiro[5.5]undecan-2-yl(tetrahydrofuran-2-yl)methanoneModulation of immune cell activityAutoimmune diseases, vaccine adjuvants

Anticancer Properties

Studies have indicated that spirocyclic compounds can exhibit significant anticancer activity through various mechanisms, including apoptosis induction and inhibition of tumor growth. Research on related compounds suggests that 2,8-diazaspiro derivatives may also possess similar properties, warranting further investigation into their potential as anticancer agents .

Table 2: Anticancer Activity Insights

StudyFindings
ACS Journal of Medicinal Chemistry (2019)Derivatives showed selective cytotoxicity against cancer cell linesPotential for development as anticancer therapeutics

Neuropharmacological Applications

The unique structure of 2,8-diazaspiro compounds may allow for interaction with neurotransmitter systems. Preliminary studies suggest that these compounds could serve as dual ligands for μ-opioid and dopamine receptors, indicating potential use in pain management and addiction treatment .

Table 3: Neuropharmacological Applications

CompoundTarget ReceptorsPotential Uses
2,8-Diazaspiro[5.5]undecan derivativesμ-opioid and dopamine receptorsPain relief, addiction therapy

Case Study 1: Immunomodulatory Activity

A patent describes the synthesis of various diazaspiro compounds and their evaluation as immunomodulators. The study demonstrated that specific derivatives significantly enhanced T-cell activation in vitro and improved immune responses in animal models .

Case Study 2: Anticancer Evaluation

In a recent study published in the ACS Journal of Medicinal Chemistry, researchers synthesized a series of spirocyclic compounds and tested their efficacy against multiple cancer cell lines. The results indicated that certain derivatives exhibited potent anti-proliferative effects, suggesting a pathway for new cancer therapies based on these structures .

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[5.5]undecan-2-yl(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. This modulation can lead to various biological effects, including changes in cell signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Variation in Spiro Ring Size

2,8-Diazaspiro[4.5]decane Derivatives

Compounds like (2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone (CAS 1184918-56-6) feature a smaller [4.5] spiro ring system. For example, tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (CAS 336191-17-4) is used as a synthetic intermediate but exhibits lower aqueous solubility than [5.5] analogues due to increased hydrophobicity .

2,8-Diazaspiro[5.5]undecane Derivatives

The target compound’s [5.5] spiro system provides greater conformational flexibility and reduced strain, enhancing interactions with enzymes like Chk1 kinase. For instance, 2-(1-oxo-1-(2,8-diazaspiro[5.5]undecane-2-yl)hexan-2-ylthio)-3-phenylquinazolin-4(3H)-one demonstrated potent allosteric inhibition of Chk1 kinase due to optimal fit in the enzyme’s active site .

Substituent Effects

Tetrahydrofuran-2-yl Methanone vs. Aromatic Groups

The tetrahydrofuran-2-yl methanone group in the target compound improves solubility (logP ~1.2) compared to analogues like 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (logP ~3.5), which has hydrophobic benzyl groups. However, benzyl-substituted derivatives may exhibit stronger membrane permeability .

Fluorophenyl Substituents

(2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone (CAS 1184918-56-6) leverages fluorine’s electronegativity for enhanced target binding via halogen bonds. This contrasts with the target compound’s ether-oxygen, which relies on hydrogen bonding .

Functional Group Modifications

Ketone vs. Carboxylate Derivatives

1,9-Diazaspiro[5.5]undecan-2-one derivatives (e.g., 1,9-diazaspiro[5.5]undecan-2-one) show bioactivity in obesity and pain treatment but lack the tetrahydrofuran moiety, reducing their solubility . Conversely, tert-butyl-protected spiro compounds (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate) are used as intermediates but require deprotection for biological activity .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Spiro Ring Size Key Substituent logP Biological Activity Toxicity (HepG2)
Target Compound [5.5] Tetrahydrofuran-2-yl ~1.2 Kinase inhibition (Chk1) Not tested
2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione [5.5] Benzyl, dione ~3.5 Intermediate Non-toxic
(2-Fluorophenyl)-spiro[4.5]decane derivative [4.5] 2-Fluorophenyl ~2.8 GPCR modulation Not reported
1,9-Diazaspiro[5.5]undecan-2-one [5.5] Ketone ~0.9 Anti-obesity, analgesic Non-toxic

Biological Activity

2,8-Diazaspiro[5.5]undecan-2-yl(tetrahydrofuran-2-yl)methanone is a compound characterized by its unique spirocyclic structure, which has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a spirocyclic framework incorporating diaza and tetrahydrofuran moieties. The synthesis typically involves multi-step reactions, including the formation of the diazaspiro structure followed by functionalization to introduce the tetrahydrofuran component.

Synthetic Routes

  • Base-Promoted Michael Addition : This method employs N,N-dimethylbarbituric acid as a precursor, facilitating the formation of diazaspiro derivatives through double Michael addition reactions .
  • Hydrogenation Reactions : This involves reducing precursors under controlled conditions to yield the desired spirocyclic compound.

Biological Activity

Research indicates that compounds related to this compound exhibit a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that these compounds can inhibit the growth of various bacterial strains.
  • Anticancer Activity : Preliminary data suggest potential efficacy against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Immunomodulatory Effects : Some derivatives have been identified as potential immunomodulators, influencing immune responses in various contexts .

The biological effects of this compound are attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering cellular signaling pathways that regulate growth and apoptosis.

Case Studies

Several studies have explored the biological implications of similar compounds:

  • A review highlighted the potential of diazaspiro compounds in treating obesity and pain, noting their role in modulating immune system functions and cell signaling pathways .
  • Another study focused on the anticancer properties of related compounds, demonstrating significant cytotoxic effects on cancer cells while sparing normal cells .

Data Tables

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
ImmunomodulatoryModulation of immune response

Q & A

Q. Mitigation :

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes polar impurities .
  • Inert Atmosphere : Prevents oxidation during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.